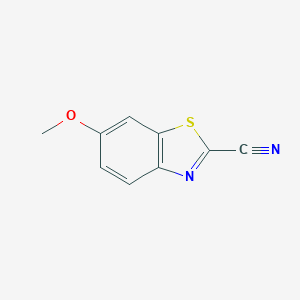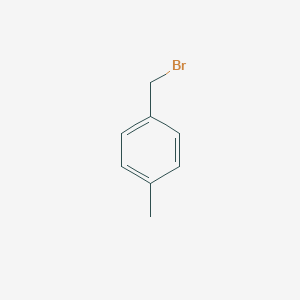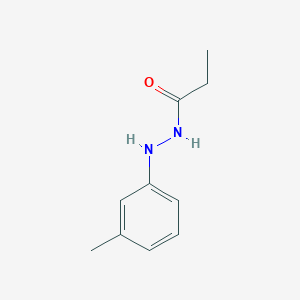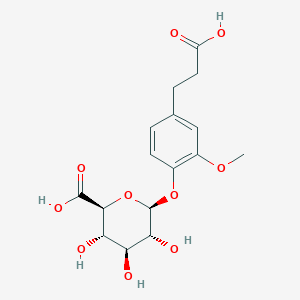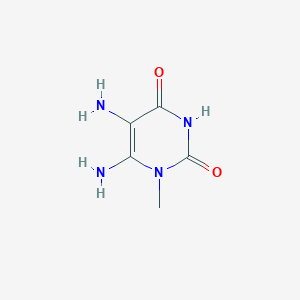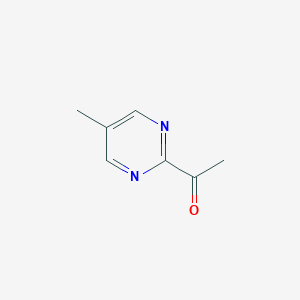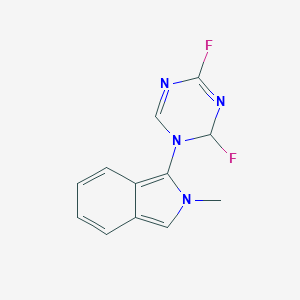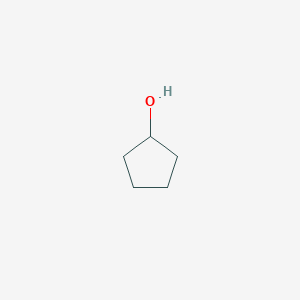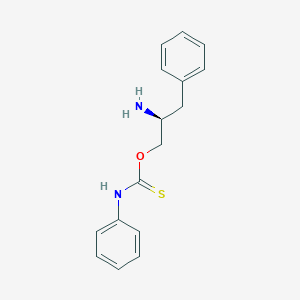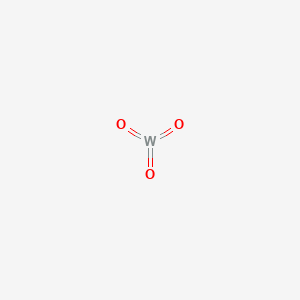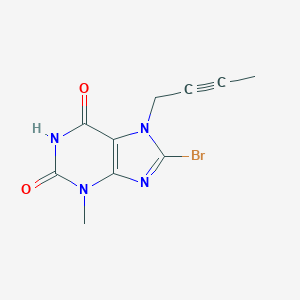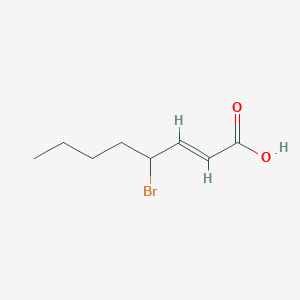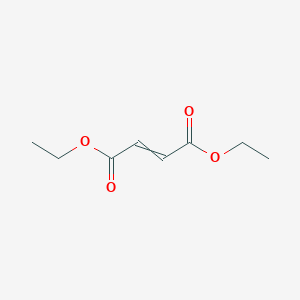
富马酸二乙酯
描述
Diethyl fumarate is an electrophilic compound, commonly used in the Diels-Alder reaction .
Synthesis Analysis
The synthesis of Diethyl fumarate involves a continuous-flow methodology starting from fumaric acid or maleic anhydride . The process involves a one-pot ring opening reaction of maleic anhydride to monomethyl maleate and isomerization into the corresponding monomethyl fumarate in the presence of a Lewis acid .Molecular Structure Analysis
Diethyl fumarate has a molecular formula of C8H12O4 and a molecular weight of 172.18 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Diethyl fumarate is involved in various chemical reactions. For instance, it is commonly used in the Diels-Alder reaction . Other reactions include those with DMF or MHF and tiopronin .Physical And Chemical Properties Analysis
Diethyl fumarate is a liquid at room temperature with a density of 1.052 g/mL at 25 °C . It has a refractive index of 1.44 and a flash point of 91 °C .科学研究应用
Neurodegenerative Diseases Modulation
Diethyl fumarate and its derivatives have been explored for their potential in treating neurodegenerative diseases. They may modulate microglia, the central nervous system’s resident immune cells, which are implicated in neurodegenerative conditions like multiple sclerosis (MS) and Alzheimer’s disease .
Psoriasis and Multiple Sclerosis Treatment
Fumaric acid esters, including Diethyl fumarate, have been repurposed for treating conditions like psoriasis and MS due to their anti-inflammatory and antioxidative stress properties . They work by modulating the immune system and reducing inflammation.
Organic Synthesis
In the field of organic chemistry, Diethyl fumarate is used as an intermediate for various syntheses. It’s an electrophilic compound that participates in reactions like the Diels-Alder reaction, which is fundamental in creating complex organic molecules .
Pharmacology
Diethyl fumarate’s pharmacological applications are vast. It’s being investigated for its role in cardiovascular diseases, cancer, eye disorders, and other conditions where inflammation and oxidative stress are involved .
Material Science
This compound finds use as an intermediate in the production of plasticizers, flavoring agents, and surface coatings. It’s a crucial raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
作用机制
Target of Action
Diethyl fumarate, like its close relative dimethyl fumarate, is an electrophilic compound that primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . Additionally, diethyl fumarate also targets the gasdermin D (GSDMD) protein, a key player in the process of pyroptosis, a form of programmed cell death .
Mode of Action
Diethyl fumarate is thought to interact with its targets through a process of alkylation . This involves the compound reacting with thiol groups in the target proteins, leading to modifications that can alter the function of these proteins . For instance, diethyl fumarate can react with GSDMD at crucial cysteine residues, preventing its interaction with caspases and thereby limiting its ability to induce cell death .
Biochemical Pathways
Diethyl fumarate influences several biochemical pathways. It up-regulates the Nrf2 pathway , leading to an increased expression of Nrf2 target genes . These genes are involved in the production of antioxidant enzymes and molecules that help the cell respond to oxidative stress . Furthermore, diethyl fumarate can inhibit the maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .
Pharmacokinetics
Dimethyl fumarate is rapidly and extensively metabolized by esterases to its active metabolite, monomethyl fumarate (MMF) . The pharmacokinetic parameters of MMF, including maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve, have been studied .
Result of Action
The activation of the Nrf2 pathway by diethyl fumarate leads to an increased production of antioxidant enzymes and molecules, helping the cell to better respond to oxidative stress . This can have a protective effect on cells, reducing damage and promoting survival . The inhibition of GSDMD by diethyl fumarate can prevent pyroptosis, thereby reducing inflammation and cell death .
Action Environment
The action of diethyl fumarate can be influenced by various environmental factors. For instance, the compound’s electrophilic nature means that it can react with a variety of nucleophiles present in the cellular environment . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive species .
安全和危害
未来方向
The use of Diethyl fumarate in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer, is a subject of ongoing research . The therapeutic mechanism of action for Diethyl fumarate is still unclear, but a better understanding of the biological pathways targeted by Diethyl fumarate is emerging .
属性
IUPAC Name |
diethyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRKVQEAMIZSS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26298-06-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26298-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7027253 | |
| Record name | (2E)-2-Butenedioic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
| Record name | Diethyl fumarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8342 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
214 °C | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
104 °C Closed Cup | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; soluble in acetone and choloform, SLIGHTLY SOL IN WATER | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0452 g/cu cm at 20 °C | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.93 (Air = 1) | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.17 [mmHg], Vapor pressure: 1 mm Hg at 53.2 °C | |
| Record name | Diethyl fumarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8342 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diethyl fumarate | |
Color/Form |
White crystal or in liquid form | |
CAS RN |
623-91-6 | |
| Record name | Diethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Butenedioic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBU5A3E8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
0.8 °C | |
| Record name | DIETHYL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Diethyl fumarate?
A1: Diethyl fumarate has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: Are there any spectroscopic techniques used to characterize Diethyl fumarate?
A2: Yes, several spectroscopic techniques are commonly employed. * Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are used to determine the structure and purity of DEF. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze the purity of DEF. [, , ]
Q3: What is the solubility of Diethyl fumarate?
A3: Diethyl fumarate is soluble in most organic solvents but insoluble in petroleum ether. []
Q4: How does Diethyl fumarate behave under high pressure with CO2?
A4: Studies on the vapor-liquid equilibria of DEF with supercritical CO2 show that the amount of CO2 dissolved in the liquid DEF increases with pressure and decreases with temperature. This information is relevant for potential extraction and purification processes. []
Q5: Can Diethyl fumarate participate in Diels-Alder reactions?
A5: Yes, DEF acts as a dienophile in Diels-Alder reactions. For example, it reacts with perfluorocyclopentadiene to yield a Diels-Alder adduct. This reaction follows the "cis" principle, favoring the formation of the cis isomer. []
Q6: What is the role of Diethyl fumarate in free radical polymerization?
A6: DEF is often used as a comonomer in free radical polymerization. Research has focused on its copolymerization with:* Styrene: This reaction, often catalyzed by zinc bromide, has been studied extensively, including investigations into electroinitiation, photoinitiation, and the influence of penultimate-unit effects on polymerization kinetics. [, , , , ]* Vinyl Acetate: Studies have investigated the influence of temperature and comonomer composition on the polymerization rate and molecular weight. []
Q7: Has Diethyl fumarate been used in electrocatalytic reactions?
A7: Yes, research has explored the electrocatalytic hydrogenation of DEF. Factors such as the electrode material (Fe showed promise), current density, pH, supporting electrolyte, and co-solvent significantly influence the reaction efficiency. []
Q8: How does the structure of Diethyl fumarate influence its reactivity in radical additions?
A9: Studies comparing DEF with its cis isomer, diethyl maleate, in reactions with α-hydroxyalkyl radicals show distinct stereoselectivity. This difference highlights how the geometry of the alkene influences its interaction with the attacking radical. []
Q9: Are there challenges in formulating Diethyl fumarate for specific applications?
A10: Yes, DEF's properties can pose formulation challenges, particularly in biomedical contexts. Research has explored using DEF as a crosslinking agent for biodegradable polymers like poly(propylene fumarate) (PPF). This approach aims to improve the mechanical properties and degradation behavior of these materials for applications such as bone tissue engineering. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

